molecular formula C10H13NO2 B143767 N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide CAS No. 127506-02-9

N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide

Cat. No.: B143767
CAS No.: 127506-02-9
M. Wt: 179.22 g/mol
InChI Key: BASDRDUBUMSFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

127506-02-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-2-methylphenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

BASDRDUBUMSFHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CO)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)CO)NC(=O)C

Synonyms

N-(5-(HYDROXYMETHYL)-2-METHYLPHENYL)ACETAMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The solution of 11.3 g of (3-amino-4-methylphenyl)methanol in 500 ml of chloroform is cooled to 0° C. with stirring and admixed with 13.4 ml of triethylamine. 6.03 ml of acetyl chloride are slowly added dropwise. Subsequently, the mixture is stirred at 0° C. over 2 hours. The reaction mixture is poured onto water (1 l) and extracted with dichloromethane (2×350 ml). The organic phases are washed with brine (350 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a slightly brownish solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.10 (1:2 dichloromethane-diethyl ether); Rt=2.14.
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11.3 g
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500 mL
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13.4 mL
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6.03 mL
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Synthesis routes and methods III

Procedure details

To a solution of an approximately 1:1 mixture of 3-(hydroxymethyl)-6-methylaniline, (8.05 g, 58.8 mmol) (96) and 2,5-dimethylaniline in chloroform (290 mL), was added acetic anhydride (20 mL, 206 mmol) and potassium acetate (20 g, 202 mmol). The resulting mixture was heated to its reflux temperature for 2 hours. The mixture was then concentrated and purified by a flash column chromatography (1:1 of hexane-ethyl acetate) which also removed the by-product from Example 74 to give the title compound (12.02 g, 92%). TLC Rf: 0.52 (ethyl acetate); MS (electrospray) 222 (M+1); 1H N MR (CDCl3) δ2.09 (s, 3H), 2.21 (s, 3H), 2.25 (s, 3H), 5.06 (s, 2H), 7.00 (br s, 1H, NH), 7.08 (d, 1H, J=7.6 Hz), 7.18 (d, 1H, J=7.6 Hz), 7.81 (s, 1H).
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8.05 g
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290 mL
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20 mL
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potassium acetate
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20 g
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Yield
92%

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